2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)-
Description
2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- is an allyl alcohol derivative characterized by a methylsulfonylphenyl substituent at the 3-position and an (E)-configured double bond. The methylsulfonyl group (-SO₂CH₃) is electron-withdrawing, which may influence the compound’s reactivity, solubility, and interactions in biological systems. While direct studies on this specific compound are sparse in the provided evidence, its structural analogs and synthetic pathways offer insights into its behavior. For instance, a related aldehyde derivative, 3-[4-(methylsulfonyl)phenyl]prop-2-ynal, was corrected in a 2018 study, highlighting the importance of precise nomenclature in chemical research .
Properties
IUPAC Name |
(E)-3-(4-methylsulfonylphenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQOORJDFMGIMP-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can participate in substitution reactions, such as esterification and alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require acidic or basic catalysts to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols. Substitution reactions can result in esters, ethers, or other substituted derivatives.
Scientific Research Applications
2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- with key analogs based on substituents, functional groups, and applications:
Key Observations:
Substituent Effects: The methylsulfonylphenyl group in the target compound enhances polarity and electron-withdrawing capacity compared to the 2-methylphenyl group in its analog (CAS 501922-06-1). This difference likely increases solubility in polar solvents and alters metabolic stability .
Functional Group Impact: The allyl alcohol moiety in the target compound contrasts with the ester in benzyl (2E)-3-phenyl-2-propenoate. Alcohols generally exhibit higher hydrogen-bonding capacity, which may influence bioavailability compared to esters .
Stereochemical Considerations :
- The (E)-configuration in α,β-unsaturated systems (common to all listed compounds) prevents steric hindrance between substituents, favoring planar geometries that enhance conjugation and stability .
Biological Activity
2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)-, also known by its CAS number 125872-64-2, is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12O3S
- Molecular Weight : 212.27 g/mol
- Physical State : Liquid at room temperature
- Boiling Point : Approximately 250 °C
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit anti-inflammatory and anticancer properties, although the exact mechanisms remain under investigation.
Anti-inflammatory Activity
Studies suggest that 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- can inhibit the production of pro-inflammatory cytokines. This effect may be mediated through the modulation of signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
Anticancer Properties
Preliminary findings indicate that this compound may induce apoptosis in cancer cells. It appears to disrupt cell cycle progression and promote cell death in various cancer cell lines. The specific pathways involved include the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Studies
-
In Vitro Studies
- A study conducted on human colorectal cancer cell lines demonstrated that treatment with 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent cytotoxicity against these cells.
-
Animal Models
- In a murine model of inflammation, administration of this compound led to a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
Data Table: Summary of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetics of 2-Propen-1-ol, 3-[4-(methylsulfonyl)phenyl]-, (2E)- is crucial for its therapeutic application. Current data suggest that the compound has moderate lipophilicity (LogP ~1.58), which may influence its absorption and distribution within biological systems.
Q & A
Q. What personal protective equipment (PPE) is recommended for handling (2E)-3-[4-(methylsulfonyl)phenyl]-2-propen-1-ol in laboratory settings?
- Methodological Answer : Use a full-body protective suit, chemical-resistant gloves, and safety goggles. For respiratory protection, employ a P95 (US) or P1 (EU) particulate respirator for low exposure and an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge for higher exposure. Ensure compliance with NIOSH (US) or CEN (EU) standards. Ventilate workspaces to minimize airborne concentrations .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : One-pot synthesis methods are effective for analogous chalcone derivatives. For example, Claisen-Schmidt condensation between 4-(methylsulfonyl)benzaldehyde and acetylene derivatives under basic conditions (e.g., NaOH/ethanol) can yield the target compound. Monitor reaction progress via TLC and purify using column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to verify substituent positions and stereochemistry (e.g., coupling constants for E-configuration). FT-IR confirms functional groups (e.g., -OH, sulfonyl). X-ray crystallography (if crystals are obtainable) provides unambiguous structural validation, as demonstrated in analogous chalcone studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Conduct a Design of Experiments (DoE) to evaluate variables:
- Catalyst : Test bases (e.g., KOH vs. NaOH) and solvents (ethanol vs. DMF).
- Temperature : Optimize between 60–80°C to balance reaction rate and byproduct formation.
- Purification : Compare recrystallization solvents (e.g., ethyl acetate/hexane) and gradient elution in HPLC.
Document yield and purity using LC-MS or GC-MS .
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?
- Methodological Answer : Perform systematic stability studies under varying conditions (pH, temperature, light). For solubility contradictions:
- Use shake-flask method to measure solubility in water, DMSO, and ethanol.
- Validate with HPLC-based solubility assays .
Cross-reference results with computational models (e.g., COSMO-RS) to predict partitioning behavior .
Q. What computational approaches predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) and sulfonyl group reactivity.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- MD Simulations : Assess stability in aqueous environments (GROMACS/AMBER). Validate predictions with experimental kinetics or binding assays .
Notes
- Always cross-validate computational predictions with experimental data.
- For structural analogs, refer to CAS-linked derivatives (e.g., 53744-28-8, 178445-80-2) for structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
